molecular formula C8H8BrClN2 B13571805 6-Bromo-7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

6-Bromo-7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B13571805
M. Wt: 247.52 g/mol
InChI Key: FIDMIOGQJXLXOM-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the naphthyridine ring, which is a fused ring system containing two nitrogen atoms. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction, which is activated by a Lewis acid. This reaction can produce 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives in a regio- and stereoselective manner . Another method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridine derivatives, while cross-coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

6-Bromo-7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C8H8BrClN2

Molecular Weight

247.52 g/mol

IUPAC Name

6-bromo-7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

InChI

InChI=1S/C8H8BrClN2/c9-6-4-5-2-1-3-11-8(5)12-7(6)10/h4H,1-3H2,(H,11,12)

InChI Key

FIDMIOGQJXLXOM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(N=C2NC1)Cl)Br

Origin of Product

United States

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